molecular formula C9H12N2O2 B14848375 2-(Aminomethyl)-3-hydroxy-N-methylbenzamide

2-(Aminomethyl)-3-hydroxy-N-methylbenzamide

Cat. No.: B14848375
M. Wt: 180.20 g/mol
InChI Key: PZHLFHOSOTYIBC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It features an aminomethyl group at the second position, a hydroxyl group at the third position, and a methyl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then acylated with benzoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, and automated systems can be used to control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzamide can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)-3-oxo-N-methylbenzamide.

    Reduction: Formation of 2-(Aminomethyl)-3-hydroxy-N-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-3-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzamide structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An alkanolamine with similar functional groups but different structural arrangement.

    2-(Aminomethyl)pyridine: A heterocyclic compound with an aminomethyl group attached to a pyridine ring.

    3-Hydroxybenzamide: A simpler benzamide derivative with a hydroxyl group at the third position.

Uniqueness

2-(Aminomethyl)-3-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups and their positions on the benzamide structure. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(aminomethyl)-3-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-11-9(13)6-3-2-4-8(12)7(6)5-10/h2-4,12H,5,10H2,1H3,(H,11,13)

InChI Key

PZHLFHOSOTYIBC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)O)CN

Origin of Product

United States

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